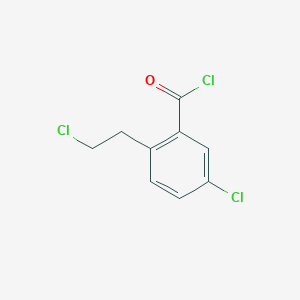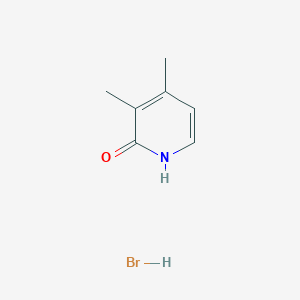
3,4-Dimethylpyridin-2(1H)-one hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylpyridin-2(1H)-one hydrobromide is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpyridin-2(1H)-one hydrobromide typically involves the reaction of 3,4-dimethylpyridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 3,4-dimethylpyridine and hydrobromic acid.
Reaction Conditions: The reaction is usually conducted at a temperature range of 0-50°C.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
3,4-Dimethylpyridin-2(1H)-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridines, depending on the specific reagents and conditions used.
科学研究应用
3,4-Dimethylpyridin-2(1H)-one hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 3,4-Dimethylpyridin-2(1H)-one hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
2-Amino-3,4-dimethylpyridine: Another pyridine derivative with similar structural features.
5-Bromo-3,4-dimethylpyridin-2-amine: A brominated analogue with distinct chemical properties.
Uniqueness
3,4-Dimethylpyridin-2(1H)-one hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group
属性
分子式 |
C7H10BrNO |
|---|---|
分子量 |
204.06 g/mol |
IUPAC 名称 |
3,4-dimethyl-1H-pyridin-2-one;hydrobromide |
InChI |
InChI=1S/C7H9NO.BrH/c1-5-3-4-8-7(9)6(5)2;/h3-4H,1-2H3,(H,8,9);1H |
InChI 键 |
MOAUUDGTVINXCN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC=C1)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


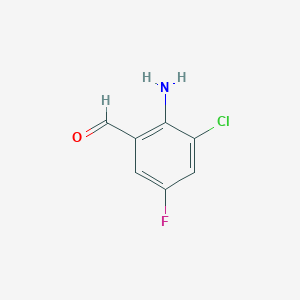
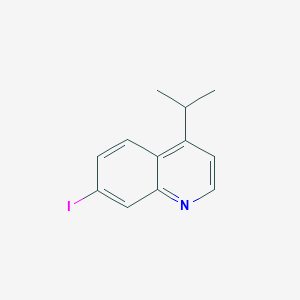
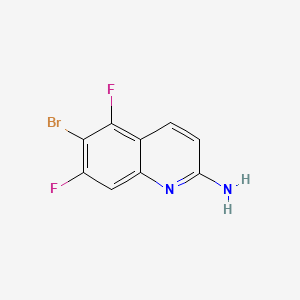
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
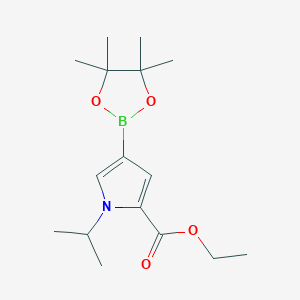

![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)


![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
